Cas no 2097923-65-2 (4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one)

4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with a pyridinyl group and an oxolane-3-carbonyl moiety. This structure imparts unique reactivity and potential pharmacological properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both a piperazinone ring and a pyridine moiety suggests potential bioactivity, particularly in targeting central nervous system (CNS) or receptor-based pathways. Its synthetic versatility allows for further functionalization, enabling the development of novel analogs. The compound's well-defined molecular architecture ensures reproducibility in research applications, while its stability under standard conditions facilitates handling in laboratory settings.
4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one structure
2097923-65-2 structure
Product Name:4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
CAS No:2097923-65-2
MF:C14H17N3O3
MW:275.303083181381
CID:5469568
Update Time:2025-05-24

4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
    • 4-(oxolane-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one
    • 4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
    • Inchi: 1S/C14H17N3O3/c18-13-9-16(14(19)11-3-7-20-10-11)5-6-17(13)12-2-1-4-15-8-12/h1-2,4,8,11H,3,5-7,9-10H2
    • InChI Key: OHPNEDYIESNURE-UHFFFAOYSA-N
    • SMILES: O1CCC(C(N2CC(N(C3C=NC=CC=3)CC2)=O)=O)C1

Computed Properties

  • Exact Mass: 275.12699141 g/mol
  • Monoisotopic Mass: 275.12699141 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 275.30
  • XLogP3: -0.5
  • Topological Polar Surface Area: 62.7

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Additional information on 4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Recent Advances in the Study of 4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS: 2097923-65-2)

The compound 4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS: 2097923-65-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the synthetic versatility of 4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, which combines a piperazin-2-one core with a pyridine moiety and an oxolane-3-carbonyl group. This structural combination has been shown to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability. Researchers have developed efficient synthetic routes to this compound, often involving multi-step reactions that ensure high yields and purity.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one exhibits promising interactions with various biological targets. Notably, it has shown affinity for certain kinase enzymes and G protein-coupled receptors (GPCRs), which are implicated in a range of diseases, including cancer and neurological disorders. These findings suggest that the compound could serve as a valuable scaffold for the development of novel therapeutics.

Further investigations into the mechanism of action of 4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one have revealed its potential to modulate key signaling pathways. For instance, it has been observed to inhibit the phosphorylation of specific proteins involved in cell proliferation and survival. These effects have been corroborated by cell-based assays, where the compound demonstrated dose-dependent inhibition of cancer cell growth.

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research efforts are focused on structural modifications to enhance its therapeutic index. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these modifications, with the goal of identifying derivatives with improved efficacy and safety profiles.

In conclusion, 4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS: 2097923-65-2) represents a promising candidate for further drug development. Its unique chemical structure and demonstrated biological activity make it a valuable subject of ongoing research. Future studies will likely explore its potential in preclinical models, paving the way for clinical applications. This compound exemplifies the innovative approaches being pursued in the quest for new and effective treatments in the chemical biology and medicinal chemistry fields.

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